molecular formula C15H12N6O2 B4662970 7-amino-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-amino-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4662970
M. Wt: 308.29 g/mol
InChI Key: IQNPTSANPOFNGK-UHFFFAOYSA-N
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Description

7-amino-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex fused ring system that is isoelectronic with purine bases, allowing it to function as a potential bio-isostere in the design of novel enzyme inhibitors . Its structural core is shared with the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a class known for its remarkable versatility in interacting with biological targets . The specific substitution pattern of a 7-amino group and a 4-methoxyphenyl moiety at the 2-position is designed to optimize binding affinity and selectivity for target proteins, a strategy commonly employed in the development of kinase-focused libraries . The TP scaffold has demonstrated considerable potential in targeting ATP-binding sites of kinases, such as Cyclin-Dependent Kinases (CDK) and Phosphatidylinositol 3-Kinases (PI3K), which are critical regulators in disease pathways . Furthermore, related triazolopyrimidine derivatives have been explored as potent inhibitors of phosphodiesterase 2 (PDE2), indicating the scaffold's utility in neuroscientific and cardiovascular research . The compound's mechanism of action is typically characterized by competitive inhibition at the ATP-binding pocket of target kinases, thereby disrupting aberrant signaling pathways that drive pathological cell proliferation . This product is intended for research purposes as a key intermediate or a reference standard in the synthesis and biological evaluation of novel therapeutic agents, particularly in the fields of oncology and signal transduction. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

11-amino-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2/c1-23-10-4-2-9(3-5-10)13-18-15-17-8-11-12(21(15)19-13)6-7-20(16)14(11)22/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNPTSANPOFNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-amino-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. It has been shown to inhibit specific cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) through mechanisms that may involve the inhibition of key enzymes involved in DNA repair processes.

Cell Line Inhibitory Activity
MCF-7High
HCT116Moderate

Neuropharmacological Applications

This compound has also been investigated for its neuroprotective effects. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may act by enhancing synaptic plasticity or reducing neuroinflammation.

Case Study 1: PARP Inhibition

A study focused on derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one demonstrated significant inhibition of PARP-1 enzyme activity. This inhibition is crucial for enhancing the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage. The synthesized derivatives showed promising results against various cancer cell lines, indicating a strong correlation between structural modifications and biological activity .

Case Study 2: Antimicrobial Properties

Another investigation explored the antimicrobial properties of this compound against various pathogens. The results indicated that certain derivatives exhibited potent antibacterial and antifungal activities, suggesting that modifications to the pyrido-triazolo-pyrimidine core could yield effective antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties Biological Activity Reference
Target Compound Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidinone 7-Amino, 2-(4-methoxyphenyl) Moderate solubility in polar solvents; electrochemical activity Not explicitly reported (inferred antimicrobial potential)
S1-TP () [1,2,4]Triazolo[1,5-a]pyrimidinone 5-(Chloromethyl), 2-(4-methoxyphenyl) High electrochemical oxidation potential (~1.2 V) Anticipated CNS activity due to lipophilic groups
7-Amino-2-methyl analog () Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidinone 7-Amino, 2-Methyl Lower solubility (methyl group reduces polarity) Lab-use only; no reported bioactivity
Compound 32 () [1,2,4]Triazolo[1,5-a]pyrimidinone 2-Amino-6-(3-chlorobenzyl), 5-Hexyl Enhanced lipophilicity (hexyl chain) Potential kinase inhibition (similar to triazolopyrimidines)
Benzo[h]chromeno derivatives () Benzo[h]chromeno-triazolo-pyrimidine 14-(4-Halophenyl), 12-Methoxy High thermal stability; UV absorption at 280 nm Antimicrobial (MIC: 8–32 µg/mL)

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups (e.g., 4-Methoxy): Target Compound & S1-TP: The 4-methoxyphenyl group increases electron density, enhancing electrochemical oxidation potentials compared to non-substituted analogs . Benzo[h]chromeno derivatives (): Halophenyl groups (Cl, Br) improve antimicrobial efficacy by increasing membrane permeability .
  • Alkyl Chains (e.g., Hexyl in Compound 32) :
    • Improve lipophilicity (logP > 3) but reduce aqueous solubility, limiting bioavailability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 7-amino-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, and how can reaction parameters be optimized?

  • Methodological Answer :

  • One-pot fusion : Combine aminoguanidine, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF under molten-state conditions for 10–12 minutes. Post-reaction, cool and add methanol to precipitate the product. Recrystallize from ethanol to achieve >70% purity .
  • Catalyst selection : Triazabicyclodecene (TMDP) in ethanol/water (1:1 v/v) improves yield compared to traditional piperidine, though TMDP requires careful handling due to toxicity .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol/water) and catalyst loading to balance reaction speed and purity. Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR spectroscopy : Identify C=N stretching (~1600–1650 cm⁻¹) and N-H deformation (~3300 cm⁻¹) to confirm triazole and pyrimidine rings .
  • NMR analysis :
  • ¹H NMR : Look for methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and pyridyl protons (δ 8.0–8.5 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O, ~165–170 ppm) and aromatic carbons (100–150 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z ~400–450) and fragmentation patterns validate the molecular formula .

Q. How can researchers ensure high purity during synthesis, and what purification strategies are recommended?

  • Methodological Answer :

  • Recrystallization : Use ethanol or methanol for high-purity crystals (melting point: 205–207°C) .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate byproducts .
  • Analytical validation : Cross-check purity via elemental analysis (C, H, N ±0.3%) and HPLC (≥95% peak area) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) during structural elucidation be resolved?

  • Methodological Answer :

  • Multi-spectral correlation : Combine 2D NMR (COSY, HSQC) to assign overlapping proton and carbon signals .
  • X-ray crystallography : Resolve ambiguities by determining crystal structure (e.g., C–C bond lengths within 1.39–1.48 Å) .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinases or receptors). Prioritize hydrogen bonding with the methoxyphenyl group .
  • Molecular dynamics (MD) simulations : Simulate ligand–protein complexes (50–100 ns trajectories) to assess stability and binding free energies (MM/PBSA) .
  • QSAR studies : Correlate substituent variations (e.g., methoxy position) with bioactivity using CoMFA or CoMSIA models .

Q. What strategies can identify the compound’s role in structure-activity relationships (SAR) for drug discovery?

  • Methodological Answer :

  • Analog synthesis : Modify the methoxyphenyl group (e.g., replace with halogen or alkyl groups) and assess antiproliferative activity (IC₅₀ via MTT assays) .
  • Crystallographic SAR : Compare X-ray structures of analogs to identify critical π–π stacking or hydrogen-bonding interactions .
  • Proteomic profiling : Use kinase inhibition panels to map selectivity across target families .

Q. How can reaction mechanisms for triazolo-pyrimidine formation be experimentally validated?

  • Methodological Answer :

  • Isotopic labeling : Track intermediates using ¹⁵N-labeled aminoguanidine to confirm cyclization steps via MS/MS .
  • Kinetic studies : Monitor reaction rates under varying temperatures (25–80°C) to propose rate-determining steps (Arrhenius plots) .
  • In situ spectroscopy : Use FTIR or Raman to detect transient intermediates (e.g., enolate or hydrazine adducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-amino-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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